N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide is a synthetic organic compound with the molecular formula and a molecular weight of 362.46 g/mol. The compound is primarily used for research purposes and is not intended for therapeutic or veterinary applications. Its unique structure includes a thiophene ring, a cyano group, and an isopropylsulfonyl group, which contribute to its chemical reactivity and potential applications in various scientific fields.
This compound is cataloged under the CAS number 941993-15-3 and can be sourced from chemical suppliers like Smolecule and EvitaChem, which provide it for non-human research purposes.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide falls under the category of small molecules in organic chemistry. It is classified as a benzamide derivative, characterized by the presence of an amide functional group attached to a benzene ring, along with additional substituents that enhance its chemical properties.
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, the following general methods can be inferred based on similar compounds:
The synthesis requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yields and purity of the final product. Characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
The molecular structure of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide features several key components:
The InChI Key for this compound is DTGLJJLXEGKYOR-UHFFFAOYSA-N, and its SMILES representation is CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C)C.
The compound is expected to participate in several chemical reactions due to its functional groups:
Understanding these reaction pathways is crucial for predicting the behavior of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide in various chemical environments.
The mechanism of action for N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide largely depends on its interactions with biological targets or its role in synthetic pathways. While specific biological mechanisms are not well-documented due to its research-only status, compounds with similar structures often act as enzyme inhibitors or modulators in signaling pathways.
Research into related compounds suggests potential applications in modulating pathways such as Wnt signaling or apoptosis.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide is likely a solid at room temperature due to its aromatic character. The presence of bulky groups like isopropyl may influence its crystalline structure.
Further analysis using techniques such as differential scanning calorimetry could provide insights into thermal stability and phase transitions.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide has potential applications in various fields including:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4